molecular formula C6H6O2 B2783036 4-Methylfuran-2-carbaldehyde CAS No. 33342-49-3

4-Methylfuran-2-carbaldehyde

Cat. No.: B2783036
CAS No.: 33342-49-3
M. Wt: 110.112
InChI Key: BLHZUMDWLLFLJC-UHFFFAOYSA-N
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Description

4-Methylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the fourth position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-methylfuran is treated with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound typically involves the same Vilsmeier-Haack reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 4-Methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylfuran-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol, 4-methylfuran-2-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the furan ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: 4-Methylfuran-2-carboxylic acid.

    Reduction: 4-Methylfuran-2-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

4-Methylfuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylfuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Furfural (Furan-2-carbaldehyde): Similar structure but lacks the methyl group at the fourth position.

    5-Methylfurfural: Similar structure but with the methyl group at the fifth position instead of the fourth.

    2,5-Dimethylfuran: Contains two methyl groups at the second and fifth positions.

Uniqueness: 4-Methylfuran-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-methylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-6(3-7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHZUMDWLLFLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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